molecular formula C24H26N2O6S B2640251 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 896325-18-1

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2640251
CAS No.: 896325-18-1
M. Wt: 470.54
InChI Key: GONZJZHUZQVIOE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a bifunctional ethanediamide derivative featuring a furan-2-yl moiety, a 4-methylbenzenesulfonyl group, and a 4-methoxyphenylethyl substituent. Its molecular formula is C₂₅H₂₈N₂O₇S, with a calculated molecular weight of 500.57 g/mol. The compound combines sulfonamide and amide functionalities, which are often associated with biological activity, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-17-5-11-20(12-6-17)33(29,30)22(21-4-3-15-32-21)16-26-24(28)23(27)25-14-13-18-7-9-19(31-2)10-8-18/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONZJZHUZQVIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. A common synthetic route includes the following steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a cyclization reaction.

    Sulfonylation: The furan-2-yl intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Amidation: The sulfonylated intermediate is then reacted with an ethanediamide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are summarized in Table 1, highlighting variations in substituents and molecular properties.

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
Target Compound C₂₅H₂₈N₂O₇S 500.57 - 4-Methylbenzenesulfonyl
- Furan-2-yl
- 4-Methoxyphenylethyl
Not explicitly reported
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (BA72388) C₂₆H₂₉ClN₄O₃ 480.99 - 4-Chlorophenylethyl
- 4-Phenylpiperazine
- Furan-2-yl
Not reported
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide (BA72532) C₂₇H₃₂N₄O₄ 476.57 - 2-Methoxyphenylethyl
- 4-Phenylpiperazine
- Furan-2-yl
Not reported
N-[2-(4-Methoxyphenyl)ethyl]-2-oxo-benzimidazole-5-sulfonamide (AR-769) C₁₇H₁₇N₃O₄S 359.40 - 4-Methoxyphenylethyl
- Benzimidazole-sulfonamide
Potential kinase inhibition (hypothetical)
N~1~-(4-Methoxyphenyl)-N~2~-{2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl}ethanediamide C₂₃H₂₈N₄O₄ 424.50 - 4-Methoxyphenyl
- 4-Methylbenzoyl-piperazine
Not reported

Key Differences and Implications

Sulfonamide vs. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) . Piperazine derivatives (e.g., BA72388) may exhibit improved solubility due to their basic nitrogen atoms, whereas sulfonamides often have lower solubility .

Substituent Position Effects: The 4-methoxyphenylethyl group in the target compound contrasts with 2-methoxyphenylethyl in BA72532.

Biological Activity Trends: Compounds with 4-methoxyphenyl groups (e.g., ’s derivatives) show hypoglycemic activity (e.g., 21–25% blood sugar reduction in rat models). Sulfonamide-containing analogs (e.g., AR-769) are hypothesized to target sulfonylurea receptors or tyrosine kinases, though direct evidence for the target compound is lacking .

Physicochemical Properties

Infrared Spectroscopy :

  • The target compound’s IR spectrum is expected to show:
    • C=O stretching at ~1660–1680 cm⁻¹ (amide I band) .
    • S=O stretching at ~1240–1255 cm⁻¹ (sulfonyl group) .
    • Absence of S–H stretches (~2500–2600 cm⁻¹), confirming sulfonamide formation .

NMR Spectroscopy :

  • ¹H-NMR : Signals for furan protons (~6.3–7.4 ppm), 4-methoxyphenyl (-OCH₃ at ~3.8 ppm), and sulfonamide methyl group (~2.4 ppm) .
  • ¹³C-NMR : Carbonyl carbons (~165–170 ppm), sulfonyl carbons (~140 ppm), and furan carbons (~110–150 ppm) .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a novel compound with a complex structure that incorporates a furan ring, sulfonamide groups, and an ethanediamide backbone. This unique arrangement contributes to its potential biological activities, making it a candidate for further medicinal chemistry exploration.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The biological activities attributed to this compound include:

  • Antioxidant Activity : The presence of the furan ring has been linked to antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory pathways, such as NF-κB activation, which could suggest a therapeutic role in inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of sulfonamide compounds are known for their antimicrobial effects, indicating potential applications in treating infections.

In Vitro Studies

In vitro studies have demonstrated that derivatives with similar structures can significantly inhibit pro-inflammatory cytokines in macrophage cell lines. For instance, compounds derived from furan and sulfonamide structures have been shown to suppress LPS-induced NO production in RAW 264.7 macrophages without inducing cytotoxicity .

CompoundBiological ActivityIC50 Value
NeopetasanNF-κB inhibition0.31 ± 0.05
7-Methoxy-2-(2-phenylethyl)chromoneNO suppressionNot specified
6,7-Dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromoneStrongest inhibitionNot specified

While the exact mechanism of action for this compound remains largely unexplored, it is hypothesized that its biological activity may stem from its ability to interact with specific protein targets involved in inflammatory and oxidative stress pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of furan derivatives with sulfonamide precursors under controlled conditions to yield the final product. The structural features such as the position of the furan ring and the type of substituents on the aromatic rings can significantly influence the biological activity.

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